![molecular formula C9H20N2O B2868249 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1343629-30-0](/img/structure/B2868249.png)
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
Tertiary amines, including derivatives similar to Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, have been synthesized and investigated for their performance as corrosion inhibitors for carbon steel. These compounds, by forming a protective layer bonding on the metal surface, act as anodic inhibitors and demonstrate improved inhibition efficiency with concentration increase, suggesting their potential application in corrosion prevention technologies (Gao, Liang, & Wang, 2007).
Carbon Dioxide Capture
Research into blending secondary amines with 2-amino-2-methyl-1-propanol (AMP) has shown enhanced kinetics for carbon dioxide removal in aqueous media. These findings highlight the potential of morpholine and related amines in improving carbon capture technologies, which is crucial for addressing climate change (Ali, Al-Rashed, & Merchant, 2010).
Environmental Monitoring
Studies have developed methodologies for determining aliphatic amines, including morpholine, in environmental samples such as waste and surface water. This research is vital for monitoring and managing the environmental impact of amines, indicating the broader environmental implications of their use (Sacher, Lenz, & Brauch, 1997).
Thermal Stability in CO2 Capture
The thermal degradation kinetics of morpholine for carbon dioxide capture has been investigated, showing morpholine's higher stability up to certain temperatures. This research suggests the potential of morpholine derivatives in enhancing the efficiency and durability of CO2 capture processes (Mazari et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
N,2-dimethyl-1-morpholin-4-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZPPKISPYNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
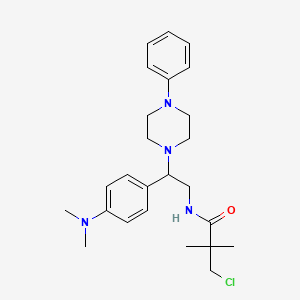
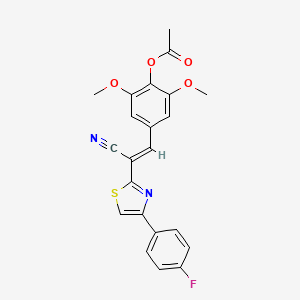

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
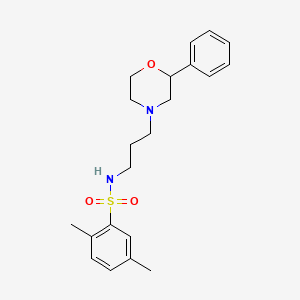
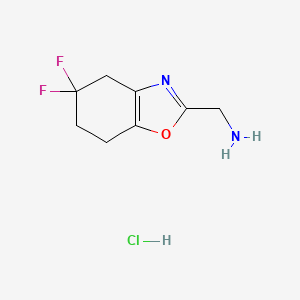
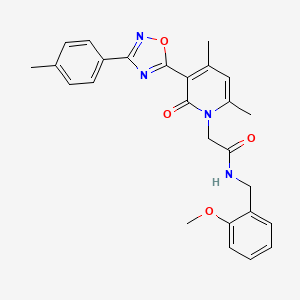
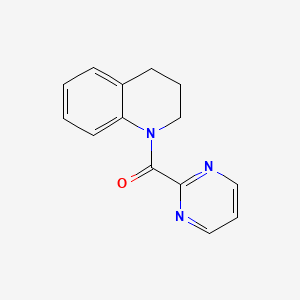

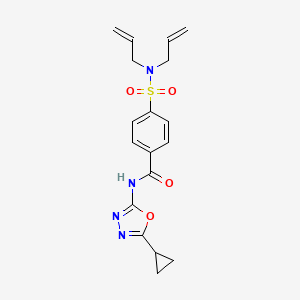
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)